

SAR studies of 4,5-Dibromopyridazin-3(2h)-one derivatives

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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910

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A comprehensive analysis of the structure-activity relationships (SAR) of pyridazin-3(2H)-one derivatives reveals a versatile scaffold with tunable biological activities, positioning it as a significant pharmacophore in drug discovery. This guide compares the performance of various pyridazin-3(2H)-one derivatives across different therapeutic areas, supported by experimental data, to provide researchers, scientists, and drug development professionals with a detailed overview of the current landscape.

Anti-inflammatory Activity

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).

Structure-Activity Relationship Summary:

The anti-inflammatory activity of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the core ring. For instance, 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones have shown potent analgesic and anti-inflammatory effects, with some compounds exceeding the activity of standard drugs like aspirin and indomethacin.[1] Notably, the presence of an acetamide side chain linked to the lactam nitrogen at the second position of the pyridazinone ring enhances analgesic and anti-inflammatory actions with reduced ulcerogenic effects.[2] Furthermore, vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors.[2] A series of pyridazinone derivatives with an aryl or pyridyl moiety connected via an ethenyl spacer at

position-6 have demonstrated high potency as COX-2 inhibitors with IC50 values in the nanomolar range.[3]

Comparative Performance of Anti-inflammatory Pyridazinone Derivatives:

Compound ID	R1 (Position 2)	R2 (Position 5)	R3 (Position 6)	Target	IC50/Activity	Reference
20	H	5-(4-chloro-benzyl)	3-(4-chloro-phenyl)	Anti-inflammatory	71.95% inhibition	[4]
26	H	5-(4-fluoro-benzyl)	3-(4-chloro-phenyl)	Anti-inflammatory	77.23% inhibition	[4]
2d	H	H	Ethenyl-(4-fluorophenyl)	COX-2	15.56 nM	[3]
2f	H	H	Ethenyl-(4-methoxyphenyl)	COX-2	19.77 nM	[3]
3c	H	H	Ethenyl-(pyridin-3-yl)	COX-2	16.82 nM	[3]
Ibuprofen	-	-	-	Anti-inflammatory	85.77% inhibition	[4]
Celecoxib	-	-	-	COX-2	17 (SI)	[3]

Anticancer Activity

The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines and

molecular targets such as VEGFR-2.

Structure-Activity Relationship Summary:

The anticancer and antimicrobial activities of pyridazinone derivatives are intrinsically linked to the heterocyclic pyridazine ring.[5] A series of diarylurea derivatives based on pyridazinone scaffolds have been designed as analogs of sorafenib, a known multi-kinase inhibitor.[5][6] These compounds have demonstrated significant anticancer activity, particularly against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer.[6] The introduction of a piperazinyl linker between the pyridazinone core and an additional phenyl ring has been shown to yield compounds with good anti-proliferative effects against gastric adenocarcinoma cells.[7]

Comparative Performance of Anticancer Pyridazinone Derivatives:

Compound ID	R Group (General Modification)	Target Cell Line	GI50 (μM)	Reference
8f	Diarylurea derivative	Melanoma (LOX IMVI)	- (83.84% GI)	[6]
10l	Diarylurea derivative	NSCLC (NCI- H522)	1.66	[6]
17a	Diarylurea derivative	Colon Cancer (HCT-116)	2.51	[6]
10l	Diarylurea derivative	Prostate Cancer (PC-3)	2.88	[6]
Doxorubicin	-	AGS (gastric adenocarcinoma)	-	[7]

Cardiovascular Activity

Pyridazinone derivatives have been investigated for their potential in treating cardiovascular diseases, with many exhibiting vasodilator and antihypertensive properties.

Structure-Activity Relationship Summary:

The cardiovascular effects of pyridazinone derivatives are diverse. For example, 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropyl amino]-2-methylpropylamino]phenyl]- 4,5-dihydro-5-methyl-3(2H)pyridazinone mono ethyl maleate (TZC-5665) and its primary metabolite, M-2, have demonstrated negative chronotropic and inotropic effects, while M-2 alone showed a potent positive inotropic effect.[2] Several 6-(4-substitutedphenyl)-3-pyridazinone derivatives have exhibited potent vasorelaxant activity, with some compounds showing EC50 values superior to classical vasodilators like hydralazine.[8] The incorporation of various substituents at strategic positions on the pyridazinone ring has led to analogs with enhanced pharmacological activity and favorable ADMET profiles.[8]

Comparative Performance of Cardiovascular Pyridazinone Derivatives:

Compound ID	R Group (General Modification)	Activity	EC50 (μM)	Reference
9	6-(4-carboxymethoxyphenyl)-4,5-dihydro	Vasodilatory	0.051	[9]
26	Dihydropyridazin-3(2H)-one derivative	Vasorelaxant	0.08	[9]
16	6-phenyl-pyridazin-3(2H)-one based	Vasodilating	0.339	[9]
Hydralazine	-	Vasodilator	18.210	[9]

Antimicrobial Activity

Pyridazinone derivatives have also been explored for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal strains.

Structure-Activity Relationship Summary:

The antimicrobial activity of pyridazinone derivatives can be modulated by various substitutions. A series of diarylurea derivatives based on the pyridazinone scaffold have shown promising antimicrobial activity.[5] For instance, compound 10h exhibited potent antibacterial activity against *Staphylococcus aureus*, while compound 8g showed significant antifungal activity against *Candida albicans*. [5] Another study found that compounds 7 and 13 were effective against *S. aureus* (MRSA), *P. aeruginosa*, and *A. baumannii* with low MIC values.[10] The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring was found to decrease antibacterial activity, whereas hydrolysis of the ester group enhanced activity against Gram-negative bacteria.[11]

Comparative Performance of Antimicrobial Pyridazinone Derivatives:

Compound ID	Target Organism	MIC (µg/mL)	Reference
10h	<i>Staphylococcus aureus</i>	16	[5]
8g	<i>Candida albicans</i>	16	[5]
7	<i>E. coli</i> , <i>S. aureus</i> (MRSA), <i>S. typhimurium</i> , <i>A. baumannii</i>	7.8 µM	[11]
13	<i>A. baumannii</i> , <i>P. aeruginosa</i>	3.74 µM, 7.48 µM	[11]
3	<i>S. aureus</i> (MRSA)	4.52 µM	[11]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema (Anti-inflammatory)

The anti-inflammatory activity of the synthesized compounds was evaluated using the carrageenan-induced rat paw edema model. Wistar rats of either sex were divided into groups.

The test compounds and a standard drug (e.g., ibuprofen) were administered orally. After 30 minutes, 0.1 mL of a 1% w/v carrageenan suspension in normal saline was injected into the sub-plantar region of the left hind paw of each rat. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the control group.[4]

In Vitro COX-1/COX-2 Inhibition Assay (Anti-inflammatory)

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC₅₀ values were calculated from the concentration-response curves.[3]

VEGFR-2 Kinase Inhibition Assay (Anticancer)

The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay kit. The assay measures the amount of ADP produced, which is then converted to ATP. The newly synthesized ATP is used to generate a luminescent signal. The IC₅₀ values were determined by plotting the percentage of kinase activity against the logarithm of the compound concentration.[5]

In Vitro Vasorelaxant Activity (Cardiovascular)

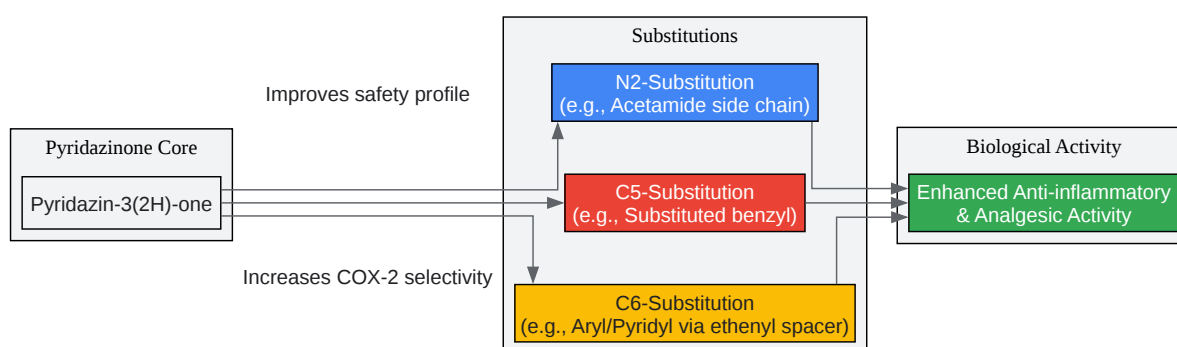
The vasorelaxant effects of the compounds were assessed on isolated rat thoracic aortic rings. The aortic rings were suspended in organ baths containing Krebs-Henseleit solution and pre-contracted with phenylephrine. Cumulative concentration-response curves were obtained by adding the test compounds in a cumulative manner. The relaxant responses were expressed as a percentage of the pre-contraction, and EC₅₀ values were calculated.[9]

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

The antimicrobial activity was determined by the twofold serial dilution method. The compounds were dissolved in DMSO to prepare stock solutions. A series of dilutions of each compound

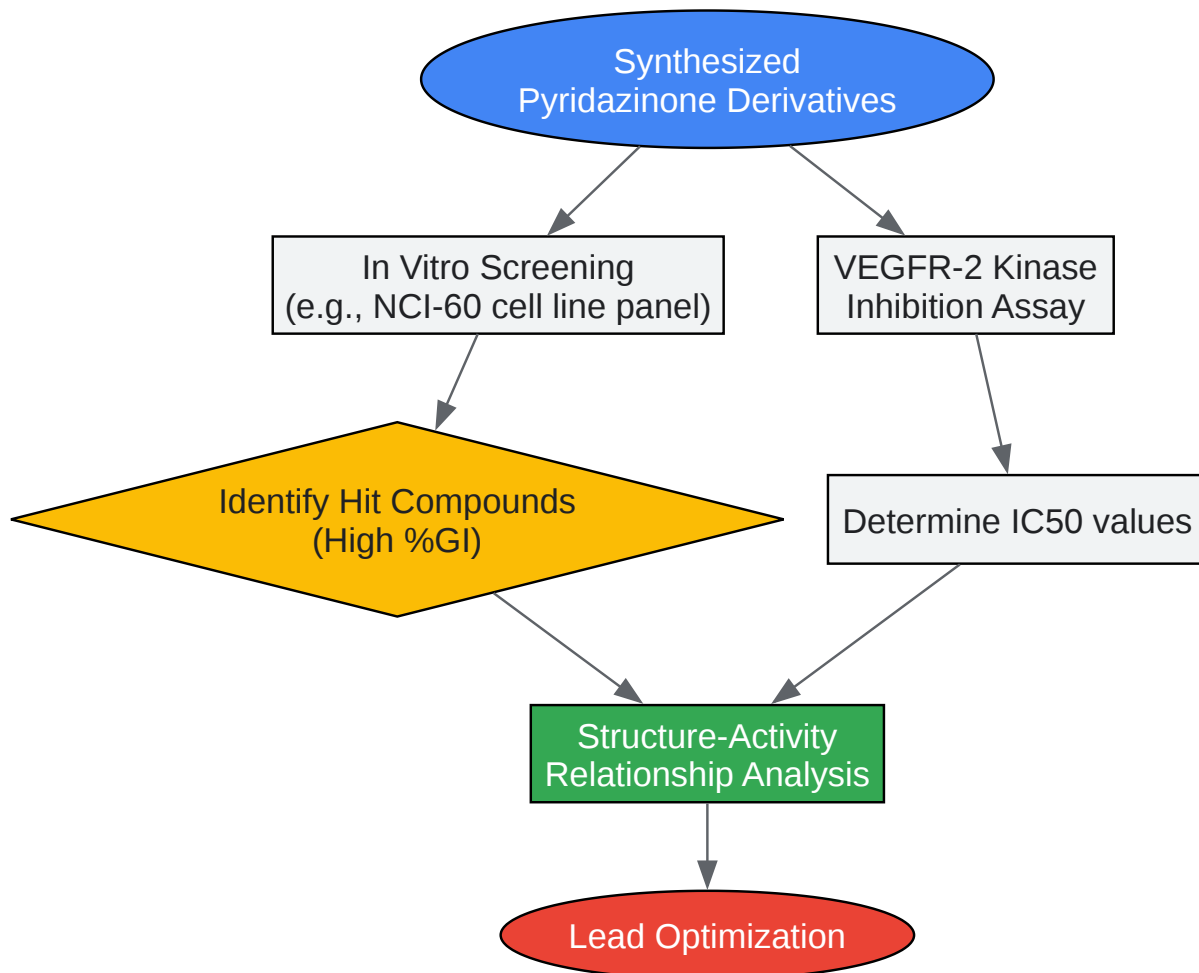
were prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The wells were inoculated with a standardized suspension of the test microorganism. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism after incubation.[5][11]

Visualizations



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Caption: Key SAR insights for anti-inflammatory pyridazinone derivatives.



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Caption: Workflow for anticancer evaluation of pyridazinone derivatives.

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